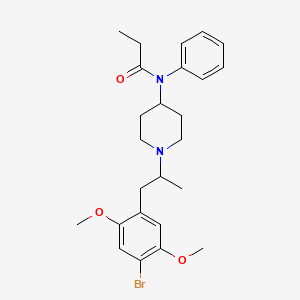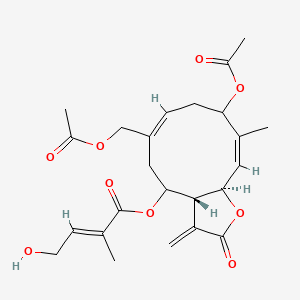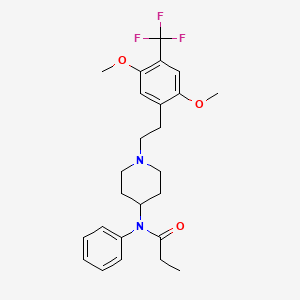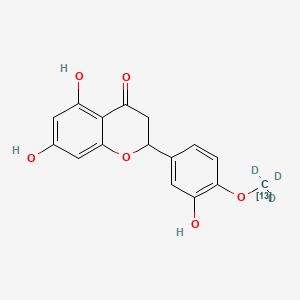
N-(1-(1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(DOB) Fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally similar to known opioids. It is categorized as a phenethylamine and is regulated as a Schedule I compound in the United States . This compound is primarily used as an analytical reference standard in forensic and research applications .
Vorbereitungsmethoden
The synthesis of N-(DOB) Fentanyl (hydrochloride) involves several steps. The general synthetic route includes the following steps :
Formation of the intermediate: The synthesis begins with the preparation of the intermediate compound, which involves the reaction of 4-bromo-2,5-dimethoxyphenylacetonitrile with appropriate reagents.
Coupling reaction: The intermediate is then coupled with N-phenylpropionamide to form the desired product.
Hydrochloride salt formation: The final step involves the conversion of the product into its hydrochloride salt form.
The optimized synthetic route for fentanyl and its analogs, including N-(DOB) Fentanyl (hydrochloride), has been developed to achieve high yields (73-78%) and efficient production .
Analyse Chemischer Reaktionen
N-(DOB) Fentanyl (hydrochloride) undergoes various chemical reactions, including :
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(DOB) Fentanyl (hydrochloride) is used in various scientific research applications, including :
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of fentanyl analogs in forensic samples.
Toxicology: It is used in toxicological studies to understand the effects and metabolism of fentanyl analogs.
Pharmacology: It is used in pharmacological studies to investigate the potency, efficacy, and receptor binding properties of fentanyl analogs.
Drug Development: It is used in the development of new opioid analgesics and potential rescue agents for opioid overdose.
Wirkmechanismus
N-(DOB) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor . This binding activates G-proteins, leading to the exchange of GTP for GDP on the G-proteins. This, in turn, downregulates adenylate cyclase, reducing the concentrations of cyclic AMP (cAMP). The decrease in cAMP levels reduces the cAMP-dependent influx of calcium ions, leading to the inhibition of neurotransmitter release and resulting in analgesic effects .
Vergleich Mit ähnlichen Verbindungen
N-(DOB) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as :
- N-(DOBU) Fentanyl (hydrochloride)
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
- 3-Methylbutyrfentanyl
These compounds share similar structural features but may differ in their potency, efficacy, and pharmacological properties. N-(DOB) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which may influence its receptor binding and metabolic profile .
Eigenschaften
Molekularformel |
C25H33BrN2O3 |
|---|---|
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
N-[1-[1-(4-bromo-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H33BrN2O3/c1-5-25(29)28(20-9-7-6-8-10-20)21-11-13-27(14-12-21)18(2)15-19-16-24(31-4)22(26)17-23(19)30-3/h6-10,16-18,21H,5,11-15H2,1-4H3 |
InChI-Schlüssel |
NVCARFLHKMIFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC(=C(C=C2OC)Br)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)

![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)




![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)

![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)
![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)